3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride
Overview
Description
The compound “3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride” belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of imidazopyridines involves various methods. For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis
The molecular structure of imidazopyridines was elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method . Hirshfeld surface analysis was used to determine the intermolecular interactions responsible for the stabilization of the molecule .Chemical Reactions Analysis
The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted using computational methods. For instance, the density of a similar compound was predicted to be 1.55±0.1 g/cm3 .Scientific Research Applications
Imidazo[1,2-b]pyridazine in Medicinal Chemistry
Imidazo[1,2-b]pyridazine is a significant class of heterocyclic nucleus providing various bioactive molecules, including kinase inhibitors like ponatinib. This review unveils the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine derivatives, guiding the development of compounds with enhanced pharmacokinetic profiles and efficiency (Garrido et al., 2021).
Cytochrome P450 Isoform Inhibitors
Research on cytochrome P450 (CYP) isoforms, which metabolize a diverse number of drugs, highlights the importance of selective chemical inhibitors. These inhibitors are crucial in deciphering the involvement of specific CYP isoforms in drug metabolism, potentially guiding the development of safer pharmaceuticals (Khojasteh et al., 2011).
Dipeptidyl Peptidase IV (DPP IV) Inhibitors
DPP IV inhibitors, including compounds with piperidine structures, are highlighted for their therapeutic potential in treating type 2 diabetes mellitus (T2DM). This area of research focuses on molecules that inhibit GLP-1 and GIP degradation by DPP IV without affecting its activity on other substrates (Mendieta et al., 2011).
Recyclable Copper Catalyst Systems
Recyclable protocols for C–N bond-forming reactions, involving amines such as piperidine and imidazole derivatives, are discussed for their importance in organic synthesis. These catalyst systems are potential candidates for commercial exploitation, highlighting the role of heterocyclic compounds in advancing green chemistry (Kantam et al., 2013).
Synthetic Biology Applications
Unnatural base pairs, including those derived from imidazoquinolinamines, are explored for their potential in synthetic biology. These base pairs, designed to enhance shape complementarity, stacking ability, and non-canonical hydrogen bonding, open new avenues for genetic engineering and the development of novel biological systems (Saito-Tarashima & Minakawa, 2018).
Mechanism of Action
Target of Action
Imidazole derivatives, a core structure of this compound, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that imidazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π–π interactions . For instance, one study showed that an imidazo[4,5-b]pyridine derivative formed a π–π bond with Pro87 and an extra H-bond with Arg144 .
Biochemical Pathways
Imidazole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Properties
IUPAC Name |
3-methyl-2-piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-16-11(9-4-7-13-8-5-9)15-10-3-2-6-14-12(10)16;;/h2-3,6,9,13H,4-5,7-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFXDZIUUKKOPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1N=CC=C2)C3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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